

Applications of "2-Adamantyl 2-phenylacetate" in medicinal chemistry

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Compound of Interest

Compound Name: 2-Adamantyl 2-phenylacetate

Cat. No.: B15471093

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Application Notes and Protocols for 2-Adamantyl 2-phenylacetate

Disclaimer: The following application notes and protocols are hypothetical and are intended to serve as a research and development guide. As of the latest literature review, "**2-Adamantyl 2-phenylacetate**" is a novel chemical entity with no published data on its specific biological activities. The proposed applications are based on the well-documented medicinal chemistry of its constituent moieties: the adamantyl group and the phenylacetate group.

Introduction

2-Adamantyl 2-phenylacetate is a unique ester combining the bulky, lipophilic adamantyl cage with the biologically active phenylacetate scaffold. The adamantane moiety is a cornerstone in drug design, known to enhance the lipophilicity and metabolic stability of compounds, often improving their pharmacokinetic profiles and ability to cross the blood-brain barrier.[1][2] Phenylacetate derivatives, on the other hand, have demonstrated a range of biological effects, including anticancer and ammonia-scavenging activities.[3][4] Sodium phenylacetate, for instance, is used in the management of urea cycle disorders.[3]

This document outlines a hypothetical application of **2-Adamantyl 2-phenylacetate** as a potential inhibitor of histone deacetylases (HDACs), a class of enzymes often dysregulated in cancer. The rationale is that the phenylacetate portion can act as a pharmacophore to inhibit the enzyme, while the adamantyl group may enhance cell permeability and target engagement.

Hypothetical Application: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. Their overexpression in various cancers leads to the silencing of tumor suppressor genes. Inhibition of HDACs can restore normal gene expression, leading to cell cycle arrest and apoptosis in cancer cells. We hypothesize that **2-Adamantyl 2-phenylacetate** could act as an HDAC inhibitor.

Quantitative Data: In Vitro HDAC Inhibition Assay

The following table presents hypothetical IC₅₀ values for **2-Adamantyl 2-phenylacetate** against a panel of recombinant human HDAC enzymes. For comparison, data for a known HDAC inhibitor, Vorinostat (SAHA), is included.

Compound	HDAC1 (nM)	HDAC2 (nM)	HDAC3 (nM)	HDAC6 (nM)
2-Adamantyl 2-phenylacetate	150	180	250	80
Vorinostat (SAHA)	10	20	15	30

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Fluorogenic HDAC Inhibition Assay

This protocol describes a method to determine the IC₅₀ values of **2-Adamantyl 2-phenylacetate** against various HDAC isoforms.

Materials:

- Recombinant human HDAC enzymes (HDAC1, 2, 3, 6)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
- **2-Adamantyl 2-phenylacetate** (dissolved in DMSO)
- Vorinostat (SAHA) as a positive control (dissolved in DMSO)
- 384-well black microplates
- Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

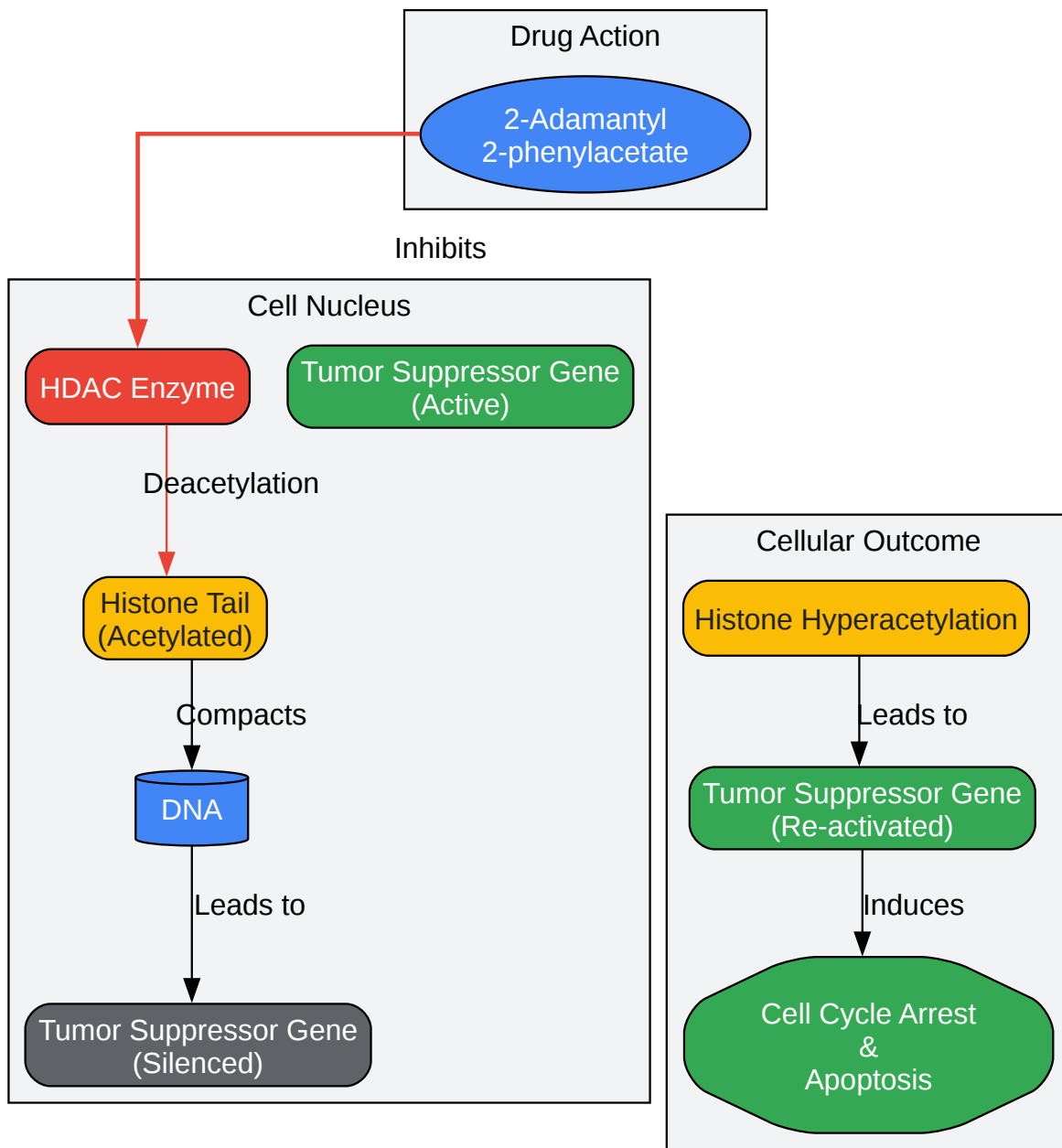
Procedure:

- Prepare serial dilutions of **2-Adamantyl 2-phenylacetate** and Vorinostat in Assay Buffer. The final DMSO concentration should be kept below 1%.
- In a 384-well plate, add 5 μ L of the diluted compounds or vehicle (DMSO in Assay Buffer) to the appropriate wells.
- Add 10 μ L of diluted HDAC enzyme to each well.
- Incubate the plate at 37°C for 15 minutes.
- To initiate the reaction, add 10 μ L of the fluorogenic HDAC substrate to each well.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding 25 μ L of the Developer solution to each well.
- Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
- Measure the fluorescence using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.

- Determine the IC50 values by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).

Visualizations

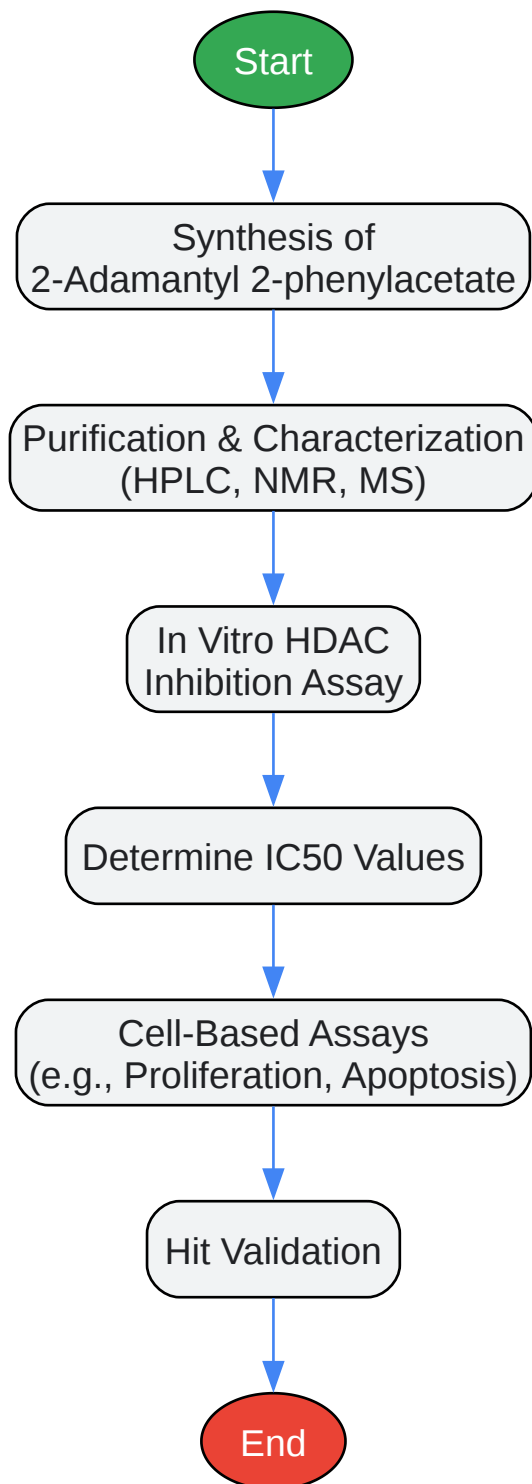
Signaling Pathway: Mechanism of HDAC Inhibition



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Caption: Mechanism of HDAC inhibition leading to tumor suppression.

Experimental Workflow: Synthesis and Screening



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Caption: Workflow for synthesis and screening of the compound.

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